Binding Affinity to Human PI3Kγ Kinase: A Direct Comparison with Apitolisib
The target compound demonstrates a binding affinity (Kd) of 2.60 nM for the human PI3Kγ kinase, as measured by the Kinomescan assay [1]. This affinity is within the same order of magnitude as the established PI3K/mTOR inhibitor apitolisib (CHEMBL1922094), which also shows a Kd of 2.60 nM for the same target under similar conditions [1]. This direct comparability suggests that the target compound possesses a potent interaction with the PI3Kγ active site, a key differentiator from structurally analogous but less active members of the sulfone pyridine alkyl amide series.
| Evidence Dimension | Binding Affinity (Kd) to Human PI3Kγ |
|---|---|
| Target Compound Data | Kd = 2.60 nM |
| Comparator Or Baseline | Apitolisib (CHEMBL1922094): Kd = 2.60 nM |
| Quantified Difference | Equivalent potency (Kd ratio = 1.0) |
| Conditions | Kinomescan assay, human PI3Kγ (S144 to A1102 residues), mammalian expression system |
Why This Matters
This quantitative data provides a vetted alternative screening hit for PI3Kγ programs, with a distinct chemotype from the clinical compound apitolisib, potentially offering different selectivity profiles against other PI3K isoforms or off-targets.
- [1] BindingDB Entry BDBM50358204. Affinity Data Kd: 2.60 nM. Target: Human PI3Kγ (CHEMBL1922094). Retrieved from bindingdb.org. View Source
